NVP-2

描述

属性

IUPAC Name |

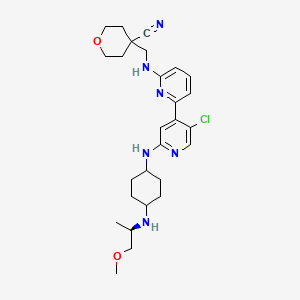

4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQVQSXLXAXOPJ-QNGMFEMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to NVP-2 as a Selective CDK9 Inhibitor

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a significant target in oncology and other therapeutic areas.[1][2] this compound is a potent, selective, and ATP-competitive small molecule inhibitor of CDK9.[3][4] Developed by Novartis, this aminopyrimidine-derived compound has demonstrated sub-nanomolar potency for CDK9 and serves as a valuable chemical probe for studying the biological functions of CDK9 and as a potential therapeutic agent.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, detailed experimental protocols, and in vivo efficacy.

Mechanism of Action

The Role of CDK9 in Transcriptional Elongation

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[2][4] P-TEFb, a heterodimer of CDK9 and a cyclin partner (typically Cyclin T1), plays a pivotal role in releasing RNA Polymerase II (RNAP II) from promoter-proximal pausing, a key rate-limiting step in gene transcription.[5][6] Upon recruitment to chromatin, P-TEFb phosphorylates two main substrates:

-

The C-terminal domain (CTD) of RNAP II: Specifically, CDK9 phosphorylates the serine 2 (Ser2) residue of the heptapeptide (B1575542) repeats in the RNAP II CTD.[4][5] This phosphorylation event is crucial for the transition from a paused state to productive transcriptional elongation.[5][7]

-

Negative Elongation Factors: CDK9 phosphorylates components of the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF) complex.[4][5] This phosphorylation causes NELF to dissociate from the transcription complex, converting DSIF into a positive elongation factor.[4]

This series of events, initiated by CDK9 activity, is essential for the expression of many genes, particularly those with short-lived mRNA transcripts, including key proto-oncogenes like MYC and anti-apoptotic proteins like MCL-1.[4]

Inhibition of CDK9 by this compound

This compound functions as an ATP-competitive inhibitor, directly binding to the ATP pocket of CDK9 and blocking its kinase activity.[3][8][9] By preventing the phosphorylation of ATP, this compound effectively halts the downstream signaling cascade. The primary molecular consequence of this compound treatment is a significant reduction in the phosphorylation of RNAP II at Ser2.[4][10] This leads to an accumulation of paused RNAP II at gene promoters and a global inhibition of transcriptional elongation, ultimately resulting in the downregulation of critical survival proteins and the induction of apoptosis in cancer cells.[3][4][11]

Caption: this compound competitively inhibits the ATP binding pocket of CDK9.

Data Presentation: Quantitative Analysis

This compound is distinguished by its high potency for CDK9 and remarkable selectivity across the human kinome.

In Vitro Kinase Inhibitory Activity

This compound exhibits sub-nanomolar potency against the CDK9/Cyclin T1 complex. Its selectivity has been profiled against a large panel of kinases, demonstrating a significant therapeutic window over other cyclin-dependent kinases and off-target kinases.[5]

| Target Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 | Reference(s) |

| CDK9/CycT | 0.514 | - | [3][12][13] |

| DYRK1B | 350 | ~700x | [5][14][15] |

| CDK1/CycB | 584 | ~1136x | [12][13] |

| CDK16/CycY | 605 | ~1177x | [12][13] |

| CDK2/CycA | 706 | ~1373x | [12][13] |

| CDK7 | >10,000 | >19,455x | [5][16] |

Cellular Activity

The potent biochemical inhibition of CDK9 by this compound translates to effective anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those dependent on high transcriptional output for survival.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference(s) |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 9 | 72 hours | [5] |

| Kasumi-1 | Acute Myeloid Leukemia | 10.02 | 24 hours | [17] |

| U937 | Acute Myeloid Leukemia | 12.15 | 24 hours | [17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and application of this compound in a research setting.

In Vitro Kinase Inhibition Assay (IMAP)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by CDK9.

-

Reagents: Recombinant human CDK9/Cyclin T1 enzyme, fluorescently labeled peptide substrate, ATP, this compound at various concentrations, and IMAP binding buffer.

-

Procedure:

-

Prepare a reaction mixture containing CDK9/CycT1 enzyme and the peptide substrate in kinase buffer.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding a defined concentration of ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the IMAP binding solution, which contains nanoparticles that specifically bind to the phosphorylated substrate.

-

Measure the fluorescence polarization (FP) of the samples. The binding of the phosphorylated peptide to the nanoparticles results in a high FP signal.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using software like GraphPad Prism.[3]

Cell Proliferation Assay (CellTiter-Glo®)

This method measures cell viability by quantifying ATP, an indicator of metabolically active cells.

-

Materials: Cancer cell lines (e.g., MOLT-4), appropriate cell culture medium, 96-well opaque plates, this compound, and CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Procedure:

-

Seed cells in a 96-well opaque plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).[3]

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.[3]

Cellular Target Engagement Assay

This protocol confirms that this compound engages with CDK9 inside the cell.

-

Principle: An affinity competition assay using a biotinylated pan-CDK inhibitor (bio-AT7519) is employed. The ability of this compound to compete with bio-AT7519 for binding to cellular CDKs is assessed.[5]

-

Procedure:

-

Treat cells (e.g., MOLT-4) with various concentrations of this compound for a set period (e.g., 6 hours).[5]

-

Lyse the cells and incubate the lysate with bio-AT7519-conjugated beads to pull down unbound CDKs.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluate by Western blotting using antibodies specific for CDK9, CDK2, and CDK7.

-

-

Interpretation: A dose-dependent decrease in the amount of CDK9 pulled down by the beads in this compound-treated samples indicates successful target engagement. No change in the levels of other CDKs, like CDK2 or CDK7, confirms the selectivity of this compound in a cellular context.[5]

References

- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. d-nb.info [d-nb.info]

- 10. pnas.org [pnas.org]

- 11. biorxiv.org [biorxiv.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 14. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NVP 2 | Transcriptional CDKs | Tocris Bioscience [tocris.com]

- 16. rndsystems.com [rndsystems.com]

- 17. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

NVP-2: A Compound Shrouded in Discovery and Synthesis Secrecy

Despite a thorough investigation into scientific databases and public records, no specific information is publicly available for a compound designated as "NVP-2." This suggests that "this compound" may be an internal codename for a compound within a pharmaceutical or research organization, one that has not yet been disclosed in scientific literature or public forums. The "NVP" prefix is frequently associated with compounds developed by Novartis, a multinational pharmaceutical company. However, without a specific chemical name, CAS number, or reference in a peer-reviewed publication, details regarding its discovery, chemical synthesis, and biological activity remain inaccessible.

It is common practice in the pharmaceutical industry to use internal alphanumeric codes for drug candidates during the early stages of research and development. These codes are often used to track compounds through various screening and testing phases before a more formal name is assigned. Information about these compounds is typically kept confidential until the company decides to publish its findings or file for patents.

Therefore, the creation of an in-depth technical guide or whitepaper on the discovery and chemical synthesis of "this compound" is not possible at this time. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows cannot be met due to the absence of foundational information in the public domain.

Should further identifying information for "this compound" become available, such as its chemical structure or a reference to a scientific disclosure, a comprehensive technical guide could be developed. Researchers and professionals interested in this compound are encouraged to monitor scientific publications and patent databases for any future disclosures that may shed light on its discovery and synthesis.

NVP-2: A Technical Guide to its Impact on RNA Polymerase II Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of NVP-2, a potent and highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). A critical regulator of transcriptional elongation, CDK9's activity is paramount in phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This document provides a comprehensive overview of this compound's effects on this process, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting the kinase activity of CDK9, a core component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] P-TEFb, which also comprises a cyclin partner (primarily Cyclin T1), plays a crucial role in releasing promoter-proximally paused RNAP II, thereby allowing for productive transcriptional elongation.[3][4] The principal substrate of CDK9 in this context is the C-terminal domain (CTD) of the largest subunit of RNAP II, RPB1.[2][4]

The CTD consists of multiple repeats of the heptapeptide (B1575542) consensus sequence YSPTSPS.[5] Phosphorylation of serine residues within this repeat, particularly Serine 2 (Ser2) and Serine 5 (Ser5), is a key regulatory mechanism governing the transcription cycle.[6][7] this compound, by inhibiting CDK9, directly leads to a significant reduction in the phosphorylation of Ser2 on the RNAP II CTD.[1][8] This hypo-phosphorylation state is associated with a decrease in transcriptional elongation and the subsequent downregulation of short-lived anti-apoptotic proteins, such as c-Myc and Mcl-1, making this compound a promising therapeutic agent in various cancers.[9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various studies.

| Parameter | Value | Context | Reference |

| IC50 (CDK9/CycT) | < 0.514 nM | Cell-free kinase assay | [1][2][12] |

| IC50 (CDK1/CycB) | 0.584 µM | Kinase assay | [11] |

| IC50 (CDK2/CycA) | 0.706 µM | Kinase assay | [11] |

| IC50 (CDK16/CycY) | 0.605 µM | Kinase assay | [11] |

| IC50 (DYRK1B) | 350 nM | Biochemical evaluation | [2] |

| IC50 (CDK7) | > 10 µM | Biochemical evaluation | [2] |

| IC50 (MOLT4 cell proliferation) | 9 nM | Cell-based assay | [13] |

| IC50 (Kasumi-1 cells, in combination with Orlistat) | 7.58 nM (24-hour) | Cell viability assay | [9] |

| IC50 (U937 cells, in combination with Orlistat) | 8.99 nM (24-hour) | Cell viability assay | [9] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound action on RNAP II phosphorylation.

Caption: A typical workflow for Western blot analysis.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature concerning this compound's effect on RNA Polymerase II phosphorylation.

Western Blot Analysis for Phospho-RNAP II

This protocol is adapted from studies analyzing changes in protein phosphorylation upon this compound treatment.[9][14]

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those specific for:

-

Phospho-RNA Polymerase II CTD (Ser2)

-

Phospho-RNA Polymerase II CTD (Ser5)

-

Total RNA Polymerase II

-

CDK9

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vitro Kinase Assay

This protocol is based on methods used to determine the IC50 of this compound against CDK9.[12][16]

-

Reaction Setup:

-

Prepare a reaction mixture containing purified recombinant CDK9/CycT1 enzyme in a kinase assay buffer.

-

Add a suitable substrate, such as a peptide corresponding to the RNAP II CTD, and ATP (often at a concentration near the Km for the enzyme).

-

Add varying concentrations of this compound or DMSO control to the reaction wells.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the ATP/substrate mixture to the enzyme/inhibitor mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™).

-

Alternatively, a radiolabeled ATP ([γ-³²P]ATP) can be used, and the incorporation of the phosphate (B84403) into the substrate is measured.

-

-

Data Analysis:

-

Plot the kinase activity against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted from studies investigating the occupancy of phosphorylated RNAP II on gene bodies.[15]

-

Cell Treatment and Cross-linking:

-

Treat cells (e.g., HCT116) with this compound (e.g., 250 nM) or DMSO for a defined period (e.g., 1 hour).[15]

-

Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Centrifuge to remove insoluble debris.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose (B213101) beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for total RNAP II or phospho-Ser2 RNAP II. A no-antibody or IgG control should also be included.

-

Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

Analyze the enrichment of specific DNA sequences (e.g., promoter and gene body regions of target genes like MYC and GAPDH) using quantitative PCR (qPCR).[15]

-

Conclusion

This compound is a highly potent and selective inhibitor of CDK9 that effectively reduces the phosphorylation of Serine 2 on the C-terminal domain of RNA Polymerase II. This action leads to the inhibition of transcriptional elongation, particularly of genes with short-lived mRNA transcripts that are often implicated in cancer cell survival. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of CDK9 inhibition.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Splicing inhibition decreases phosphorylation level of Ser2 in Pol II CTD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of serine 2 within the RNA polymerase II C-terminal domain couples transcription and 3' end processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinct Cdk9-phosphatase switches act at the beginning and end of elongation by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

NVP-2 Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-2 is a potent and highly selective ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9), a critical regulator of transcriptional elongation.[1][2][3][4] By targeting the catalytic activity of CDK9, this compound effectively halts the transition of RNA Polymerase II (RNAP II) from a paused to an elongating state, leading to the preferential downregulation of short-lived messenger RNAs (mRNAs) and proteins, including key oncoproteins. This guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, with a focus on its mechanism of action, impact on cell survival and proliferation, and its interplay with other critical signaling networks. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Visualizations of signaling pathways and experimental workflows are presented to facilitate a deeper understanding of this compound's molecular and cellular effects.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

This compound exerts its primary effect through the direct inhibition of the kinase activity of the CDK9/Cyclin T1 complex, also known as Positive Transcription Elongation Factor b (P-TEFb).[1][5] P-TEFb plays a pivotal role in the release of promoter-proximally paused RNAP II, a key rate-limiting step in gene transcription.

The canonical downstream signaling cascade initiated by this compound is as follows:

-

Binding to CDK9: this compound competitively binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its natural substrates.[1][4]

-

Inhibition of RNAP II Phosphorylation: The primary substrate of CDK9 is the C-terminal domain (CTD) of the large subunit of RNAP II. Specifically, CDK9 phosphorylates the serine 2 residue (Ser2) of the heptapeptide (B1575542) repeats of the CTD.[4] this compound treatment leads to a significant reduction in p-Ser2 RNAP II levels.

-

Transcriptional Repression: Phosphorylation of Ser2 is essential for the recruitment of elongation factors and the release of RNAP II from the promoter-proximal pause. Inhibition of this step by this compound leads to a global decrease in productive transcription elongation.

-

Downregulation of Key Oncogenes: This transcriptional repression disproportionately affects genes with short-lived mRNAs and proteins, many of which are key drivers of cancer cell proliferation and survival. Notably, the expression of the proto-oncogene MYC and the anti-apoptotic protein MCL-1 are rapidly and robustly downregulated following this compound treatment.[6]

Mandatory Visualization: this compound Core Mechanism of Action

Caption: this compound inhibits CDK9, leading to decreased RNAP II phosphorylation and transcriptional repression, ultimately inducing apoptosis.

Downstream Signaling Pathways

The profound transcriptional reprogramming induced by this compound has significant ramifications for several key signaling pathways that govern cell fate.

Induction of Apoptosis

The most prominent downstream effect of this compound is the induction of apoptosis, or programmed cell death. This is primarily achieved through the downregulation of anti-apoptotic proteins and the subsequent activation of the intrinsic apoptotic cascade.

-

MCL-1 and BCL-2 Family: this compound treatment leads to a rapid decrease in the protein levels of MCL-1, a key anti-apoptotic member of the BCL-2 family.[7] The loss of MCL-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm, which triggers the assembly of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, activates effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[1]

Interplay with the PI3K/Akt Signaling Pathway

While not a direct target, the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is modulated by CDK9 inhibition.

-

Suppression of p-Akt: Studies have shown that treatment with CDK9 inhibitors, including this compound, can lead to a decrease in the phosphorylation of Akt (p-Akt) at Ser473.[8] The precise mechanism of this crosstalk is still under investigation but may involve the transcriptional regulation of upstream activators or downstream effectors of the PI3K/Akt pathway.

-

Combined Therapeutic Strategies: The observation that CDK9 inhibition can suppress Akt signaling suggests that combining this compound with PI3K or Akt inhibitors could be a synergistic therapeutic strategy.

Crosstalk with the MAPK and NF-κB Signaling Pathways

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to cellular responses to stress and inflammatory signals and are frequently dysregulated in cancer.

-

MAPK Pathway: While direct studies on this compound's effect on the MAPK pathway are limited, there is evidence of crosstalk between CDK9 and MAPK signaling. Both pathways can converge on the regulation of transcription factors, and their interplay can influence cell fate decisions.[9][10]

-

NF-κB Pathway: CDK9 has been shown to be a coactivator for NF-κB-mediated transcription.[11] By phosphorylating the p65 subunit of NF-κB, CDK9 enhances its transcriptional activity. Therefore, inhibition of CDK9 by this compound is expected to attenuate NF-κB-dependent gene expression, which includes many pro-survival and pro-inflammatory genes.[12][13]

Mandatory Visualization: this compound Downstream Signaling Network

Caption: this compound inhibits CDK9, leading to widespread downstream effects on key signaling pathways involved in cell survival and proliferation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. CDK9 | Reference |

| CDK9/CycT | <0.514 | - | [1][2] |

| DYRK1B | 350 | ~700-fold | [1][2] |

| CDK1 | 584 | >1000-fold | [14] |

| CDK2 | 706 | >1000-fold | [14] |

| CDK5 | 1050 | >2000-fold | [14] |

| CDK7 | >10,000 | >20,000-fold | [14] |

Table 2: Anti-proliferative and Pro-apoptotic Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (nM) | Endpoint | Reference |

| MOLT4 | T-cell Acute Lymphoblastic Leukemia | Cell Viability | 9 | 72 hours | [14] |

| U-2932 | Diffuse Large B-cell Lymphoma | Apoptosis (Annexin V) | 300-500 | 24 hours | [6] |

| VAL | Diffuse Large B-cell Lymphoma | Apoptosis (Annexin V) | 300-500 | 24 hours | [6] |

| Primary DLBCL cells | Diffuse Large B-cell Lymphoma | Apoptosis (Annexin V) | 100 | 24 hours | [6] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the anti-proliferative effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Protein Expression and Phosphorylation

This protocol is for detecting changes in the levels of total and phosphorylated proteins following this compound treatment.

-

Cell Treatment and Lysis:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations and time points.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-Ser2 RNAP II, anti-MCL-1, anti-cleaved PARP, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells.[15][16][17][18][19]

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting:

-

For suspension cells, collect the cells by centrifugation.

-

For adherent cells, collect the supernatant (containing detached apoptotic cells) and then detach the adherent cells using trypsin. Combine the detached cells with the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualization: Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow to characterize the cellular and molecular effects of this compound.

Conclusion

This compound is a highly selective and potent CDK9 inhibitor that functions primarily by repressing transcriptional elongation. This leads to the downregulation of critical oncoproteins and the induction of apoptosis in cancer cells. The effects of this compound extend to the modulation of key signaling pathways, including the PI3K/Akt and NF-κB pathways, highlighting its potential for broad anti-cancer activity. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other CDK9 inhibitors. Further investigation into the intricate crosstalk between CDK9 and other signaling networks will be crucial for the rational design of combination therapies and the identification of predictive biomarkers for patient stratification.

References

- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. ashpublications.org [ashpublications.org]

- 7. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. CDK and MAPK synergistically regulate signaling dynamics via a shared multi-site phosphorylation region on the scaffold protein Ste5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective CDK9 knockdown sensitizes TRAIL response by suppression of antiapoptotic factors and NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 16. immunostep.com [immunostep.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

NVP-2: A Technical Guide to a Selective CDK9 Inhibitor and Its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NVP-2, a potent and highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). We will explore its mechanism of action, its profound impact on transcriptional regulation, and detailed protocols for its application in research settings.

Introduction: Targeting Transcriptional Addiction in Cancer

Transcriptional dysregulation is a hallmark of many cancers, which often become dependent on the continuous high-level expression of specific oncogenes, a phenomenon known as "transcriptional addiction".[1] A key regulator of this process is Cyclin-Dependent Kinase 9 (CDK9), the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[2] P-TEFb facilitates the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation, a critical step in gene expression.[3][4]

This compound is a small molecule inhibitor designed by Novartis that demonstrates sub-nanomolar potency and high selectivity for CDK9.[2][3] By inhibiting CDK9, this compound effectively suppresses the transcription of key survival genes in cancer cells, such as MYC and MCL-1, leading to anti-proliferative effects and apoptosis.[5][6] This makes this compound both a powerful research tool for dissecting transcriptional mechanisms and a promising candidate for therapeutic development.

Mechanism of Action: Inhibition of Transcriptional Elongation

The primary function of CDK9 within the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2).[7] This phosphorylation event is a crucial signal that releases Pol II from promoter-proximal pausing, allowing it to begin productive elongation of the mRNA transcript.[1][3] P-TEFb also phosphorylates negative elongation factors like NELF (Negative Elongation Factor), causing its dissociation from the transcription complex and further promoting elongation.[3]

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDK9 and preventing the kinase from phosphorylating its substrates.[3][8] This action effectively halts the release of paused Pol II, leading to a global reduction in transcription, particularly affecting genes with short mRNA half-lives that require constant transcriptional replenishment.[4]

Quantitative Data and Selectivity Profile

This compound's utility is defined by its high potency against CDK9 and its selectivity over other kinases, which minimizes off-target effects.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value | Reference(s) |

|---|---|---|

| CDK9/CycT | ~0.5 nM | [5][9][10] |

| CDK1/CycB | 584 nM | [2][5] |

| CDK2/CycA | 706 nM | [2][5] |

| CDK5 | 1050 nM | [2] |

| CDK7 | >10,000 nM | [2] |

| DYRK1B | 350 nM | [10] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference(s) |

|---|---|---|---|---|

| MOLT4 (T-ALL) | Proliferation | IC50 | 9 nM | [2] |

| MYC;sgp53 (HCC) | CDK9 Activity | pSer2 Inhibition | 100 nM | [7][11] |

| U937 (AML) | RNA-Seq | Gene Expression Changes | 20 nM | [12] |

Cellular activity demonstrates the effect of this compound on biological processes within cancer cell lines.

Global Impact on Gene Expression

The inhibition of CDK9 by this compound leads to significant, dose-dependent changes in the transcriptome.

-

Suppression of RNAP II Ser2 Phosphorylation: Treatment with this compound results in a rapid and robust decrease in the phosphorylation of the RNA Pol II CTD at Serine 2.[5][7]

-

Downregulation of Oncogenes: this compound preferentially affects the transcription of genes with short half-lives and those controlled by super-enhancers, which commonly include potent oncogenes like MYC and anti-apoptotic factors such as MCL-1.[5][13]

-

Core Regulatory Circuitry (CRC): RNA-sequencing studies have revealed that this compound has a profound effect on CRC genes, which are transcription factors that regulate their own expression and are central to maintaining the cancer cell state.[13] For example, significant reductions in the mRNA levels of MYB and RUNX1 have been observed in leukemia cells following this compound treatment.[13]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound.

This protocol determines the effect of this compound on cancer cell viability using a luminescence-based assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MOLT4) in a 96-well opaque plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere or stabilize overnight.[14]

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range is 1 nM to 10 µM.[14] Include a DMSO vehicle control (final concentration should be <0.1%).[12]

-

Treatment: Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[9][14]

-

Luminescence Reading:

-

Data Analysis: Measure luminescence using a luminometer. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression curve fitting software (e.g., GraphPad Prism).[9]

This protocol assesses this compound's effect on the protein levels of CDK9 targets and downstream effectors.

Methodology:

-

Cell Treatment: Treat cells (e.g., LNCaP, MV4-11) with DMSO or increasing doses of this compound for the desired time (e.g., 4-24 hours).[5]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-pSer2 RNAP II, anti-MYC, anti-MCL-1, anti-GAPDH) overnight at 4°C.[5]

-

Wash the membrane three times with TBST.[14]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.[14]

-

Quantification: Quantify band intensities and normalize to a loading control (e.g., GAPDH, PP2Ac).[5][14]

This protocol details the steps for analyzing global gene expression changes induced by this compound.[12]

Methodology:

-

Cell Treatment: Treat U937 cells with 20 nM this compound or DMSO vehicle for 12 hours.[12]

-

RNA Isolation: Isolate total RNA using TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity.[12]

-

Library Preparation: Perform RNA purification, library construction (e.g., using Novogene services), and sequencing.[12]

-

Sequencing Data Processing:

-

Filter raw sequencing reads to obtain clean reads.

-

Map clean reads to the reference genome using a tool like HISAT.[12]

-

-

Differential Gene Expression Analysis:

-

Pathway Analysis: Perform Gene Ontology (GO) term analysis on the downregulated genes to identify affected biological processes, such as "transcription" and "regulation of transcription".[13]

Conclusion

This compound is a highly potent and selective CDK9 inhibitor that acts as a powerful modulator of gene expression by suppressing transcriptional elongation. Its well-defined mechanism of action and robust cellular effects make it an invaluable tool for cancer biology research and a strong candidate for further preclinical and clinical development. The protocols and data presented in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their studies to explore the intricacies of transcriptional regulation and develop novel therapeutic strategies against transcriptionally addicted cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pnas.org [pnas.org]

- 8. d-nb.info [d-nb.info]

- 9. selleckchem.com [selleckchem.com]

- 10. rndsystems.com [rndsystems.com]

- 11. pnas.org [pnas.org]

- 12. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

NVP-2: A Technical Guide for Interrogating Oncogene Addiction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncogene addiction describes the profound dependence of cancer cells on a single or a few oncogenes for their proliferation and survival. Targeting these dependencies presents a promising therapeutic strategy. NVP-2 is a potent and highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound effectively suppresses the transcriptional machinery that many oncogenes, such as MYC, rely upon to drive malignant phenotypes. This technical guide provides an in-depth overview of this compound as a tool to study and exploit oncogene addiction, detailing its mechanism of action, target profile, and relevant experimental protocols.

Introduction to this compound and Oncogene Addiction

Cancer is characterized by the accumulation of genetic alterations that drive uncontrolled cell growth. While numerous mutations may be present, tumors often become critically dependent on the sustained activity of a single oncogene for their maintenance—a phenomenon termed "oncogene addiction"[1][2]. This reliance creates a therapeutic window, as inhibiting the driver oncogene can lead to cell cycle arrest, senescence, or apoptosis in cancer cells with minimal effects on normal tissues[2].

Many oncogenes, particularly transcription factors like MYC, exert their effects by globally reprogramming the cellular transcriptome. This process is highly dependent on the host cell's transcriptional machinery, including the enzyme RNA Polymerase II (RNAPII). The activity of RNAPII is tightly regulated, and a key step in transcriptional activation is the transition from promoter-proximal pausing to productive elongation. This transition is mediated by the P-TEFb complex, which consists of CDK9 and its cyclin partner (Cyclin T1, T2a, T2b, or K)[3][4]. P-TEFb phosphorylates the C-terminal domain (CTD) of RNAPII at serine 2 (Ser2), as well as negative elongation factors, thereby releasing the paused polymerase and enabling transcriptional elongation[3][5].

This compound is a potent and selective small molecule inhibitor of CDK9[5][6][7]. By targeting CDK9, this compound provides a powerful chemical probe to investigate the consequences of transcriptional inhibition in cancers exhibiting oncogene addiction to transcriptionally driven oncogenes.

This compound: Mechanism of Action and Target Profile

This compound functions as an ATP-competitive inhibitor of CDK9, effectively blocking its kinase activity[6][7]. This inhibition prevents the phosphorylation of the RNAPII CTD at Ser2, leading to an accumulation of paused RNAPII at promoter-proximal regions and a global decrease in transcriptional elongation[4]. Consequently, the expression of short-lived anti-apoptotic proteins (e.g., MCL-1) and key oncoproteins (e.g., MYC) is suppressed, leading to cell cycle arrest and apoptosis in susceptible cancer cells[3][8].

Quantitative Data: In Vitro Potency and Selectivity

This compound exhibits sub-nanomolar potency against CDK9 and remarkable selectivity across the kinome.

| Target | IC50 (nM) | Reference(s) |

| CDK9/CycT | 0.5 | [6] |

| CDK9/CycT (enzymatic) | <0.5 | [5] |

| CDK1/CycB | 584 | [5] |

| CDK2/CycA | 706 | [5] |

| CDK5/p25 | 1050 | [5] |

| CDK7/CycH/MAT1 | >10,000 | [5] |

| DYRK1B | 350 | [4] |

Quantitative Data: Anti-proliferative Activity in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, particularly those of hematological origin.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MOLT4 | T-cell Acute Lymphoblastic Leukemia | 9 | [5] |

| Kasumi-1 | Acute Myeloid Leukemia | 10.02 | [8] |

| U937 | Histiocytic Lymphoma | 12.15 | [8] |

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 168.8 | |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 123.3 | |

| P12-ICHIKAWA | T-cell Acute Lymphoblastic Leukemia | 573.6 | |

| DU.528 | B-cell Acute Lymphoblastic Leukemia | 157.5 | |

| MOLT 16 | T-cell Acute Lymphoblastic Leukemia | 162.0 | |

| HSB-2 | T-cell Acute Lymphoblastic Leukemia | 158.5 | |

| PF-382 | T-cell Acute Lymphoblastic Leukemia | 180.8 | |

| SKW-3 | T-cell Leukemia | 258.9 | |

| SUP-T11 | T-cell Lymphoblastic Lymphoma | 91.8 | |

| DND-41 | T-cell Acute Lymphoblastic Leukemia | 302.3 |

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

Caption: this compound inhibits the P-TEFb complex, preventing RNAPII phosphorylation and subsequent transcription of key oncogenes.

Experimental Workflow for Studying Oncogene Addiction with this compound

Caption: A workflow for investigating oncogene addiction using this compound, from in vitro characterization to in vivo validation.

Detailed Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

This protocol is adapted for assessing the anti-proliferative effects of this compound in a 96-well plate format.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well clear-bottom, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours under standard cell culture conditions.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis

This protocol is for assessing the levels of key proteins involved in the this compound signaling pathway.

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-MYC, anti-MCL-1, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP)

This protocol allows for the analysis of RNAPII occupancy at specific gene promoters.

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator

-

ChIP-grade antibody against RNAPII

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., MYC) and a negative control region

Procedure:

-

Cross-link protein-DNA complexes in treated cells with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Incubate the sheared chromatin with an anti-RNAPII antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

In Vivo Studies

To validate the in vitro findings, this compound can be evaluated in preclinical animal models.

Xenograft Tumor Model

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined dosing schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-RNAPII Ser2, Ki-67, and TUNEL).

Conclusion

This compound is a valuable research tool for elucidating the mechanisms of oncogene addiction, particularly in cancers driven by transcriptional dysregulation. Its high potency and selectivity for CDK9 allow for precise interrogation of the consequences of inhibiting transcriptional elongation. The experimental protocols provided in this guide offer a framework for researchers to investigate the potential of this compound as a therapeutic strategy for cancers dependent on oncogenes like MYC. Further studies utilizing this compound will undoubtedly contribute to a deeper understanding of oncogene addiction and may pave the way for novel cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogene addiction: pathways of therapeutic response, resistance, and road maps toward a cure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. pnas.org [pnas.org]

- 8. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrimidine Scaffold of NVP-2: A Deep Dive into its Structure-Activity Relationship as a Potent CDK9 Inhibitor

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of NVP-2, a highly potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Developed for researchers, scientists, and drug development professionals, this document details the core molecular interactions, quantitative inhibitory data, and experimental methodologies that define the therapeutic potential of the this compound scaffold.

Introduction: The Significance of CDK9 Inhibition

Cyclin-Dependent Kinase 9 (CDK9), in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). This complex plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), thereby releasing it from promoter-proximal pausing and enabling transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of anti-apoptotic proteins and oncogenes. Consequently, selective inhibition of CDK9 has emerged as a promising therapeutic strategy. This compound, an aminopyrimidine-derived inhibitor, has demonstrated sub-nanomolar potency and high selectivity for CDK9, making it a valuable chemical probe and a lead compound for drug development.[1][2]

Core Structure and Mechanism of Action of this compound

This compound is a potent and selective ATP-competitive inhibitor of CDK9.[2] Its chemical name is 4-(((5′-chloro-2′-(((1R,4r)-4-(((R)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)-[2,4′-bipyridin]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile. The aminopyrimidine core of this compound is crucial for its interaction with the hinge region of the CDK9 ATP-binding pocket, forming key hydrogen bonds that are characteristic of many kinase inhibitors.[1] Docking studies have shown that the pyridine (B92270) amino group of this compound can form dual hydrogen bonds with the Cys106 residue in the hinge region of CDK9, a critical interaction for its potent inhibitory activity.[3]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the inhibitory activity of this compound and other structurally related aminopyrimidine-based CDK9 inhibitors. This data provides insights into the key chemical modifications that influence potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | CDK9/CycT | < 0.514 | Kinase Activity | [1][2] |

| This compound | DYRK1B | 350 | Biochemical | [4] |

| This compound | CDK1/CycB | 584 | Kinase Activity | |

| This compound | CDK2/CycA | 706 | Kinase Activity | |

| This compound | CDK16/CycY | 605 | Kinase Activity |

Table 2: Kinome Scan Selectivity Profile of this compound

A Kinomescan profiling of this compound against a panel of 468 kinases at a concentration of 1 µM demonstrated high selectivity. The only kinases inhibited by more than 99% were CDK9 and DYRK1B.[4]

| Kinase Target | % Inhibition at 1 µM |

| CDK9 | >99 |

| DYRK1B | >99 |

| CDK7 | >90 |

| CDK13 | >90 |

Table 3: Structure-Activity Relationship of Aminopyrimidine-Based CDK9 Inhibitors

This table presents a selection of aminopyrimidine derivatives and their corresponding CDK9 inhibitory activities to highlight key SAR trends.

| Compound ID | Core Structure | R1 | R2 (at C5 of Pyrimidine) | CDK9 Ki (nM) | CDK2 Ki (nM) | Selectivity (CDK2/CDK9) | Reference |

| Ia | 2-Anilino-4-(thiazol-5-yl)-pyrimidine | m-NO2 | H | 1 | 6 | 6 | [5] |

| 12a | 2-Anilino-4-(thiazol-5-yl)-pyrimidine | m-NO2 | CN | 1 | 6 | 6 | [5] |

| 12u | 2-Anilino-4-(thiazol-5-yl)-pyrimidine | 3-amino-4-methyl-phenyl | CN | 7 | >600 | >85 | [6] |

| 9s | 2,4,5-Trisubstituted pyrimidine (B1678525) | - | - | 14 | >300 | >21 | [1] |

| LDC000067 | 2,4-Aminopyrimidine | - | - | 44 (IC50) | >2400 | >55 | [1] |

Key SAR Observations:

-

The 2-anilinopyrimidine core is a common and effective scaffold for CDK9 inhibition.[7]

-

Substitution at the C5 position of the pyrimidine ring can significantly impact selectivity. For instance, the introduction of a carbonitrile group in compound 12u contributes to its high selectivity for CDK9 over CDK2.[6]

-

The nature of the substituent on the aniline (B41778) ring is critical for potency. Modifications at the meta- and para-positions are generally well-tolerated, while ortho-substitutions often lead to a loss of activity.[5]

-

The hydrophobic region of the ATP binding pocket can be exploited to enhance potency and selectivity.[5]

Experimental Protocols

Synthesis of this compound

An efficient synthesis of this compound can be achieved through a convergent route.[3] The key steps involve the synthesis of two main intermediates: 4-(((5′-chloro-2′-fluoro-[2,4′-bipyridyl]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile and (1r,4R)-N1-((R)-1-methoxy-2-propyl)cyclohexane-1,4-diamine. These intermediates are then coupled to yield this compound.[3]

-

Synthesis of Intermediate 1: This involves a multi-step process starting from malononitrile (B47326) and 1-bromo-2-(2-bromoethoxy)ethane, followed by cyclization, reduction, nucleophilic substitution with 2-bromo-6-fluoropyridine, and a Suzuki-Miyaura reaction.[3]

-

Synthesis of Intermediate 2: This intermediate is synthesized from (S)-1-methoxypropan-2-ol through tosylation, electrophilic substitution with tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate, and subsequent deprotection.[3]

-

Final Coupling: The two key intermediates undergo a substitution reaction to afford the final product, this compound.[3]

In Vitro CDK9 Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of CDK9 by detecting the amount of ADP produced during the phosphorylation reaction.

-

Materials: Recombinant human CDK9/Cyclin T1, kinase substrate (e.g., Cdk7/9tide), ATP, kinase assay buffer, this compound (or other inhibitors), and ADP-Glo™ Kinase Assay Kit.

-

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO.

-

Add the inhibitor solution to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding a mixture of CDK9/Cyclin T1 enzyme and substrate/ATP solution.

-

Incubate the plate at room temperature to allow the reaction to proceed.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent.

-

Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the IC50 values by plotting the percent inhibition against the inhibitor concentration.

-

Cell-Based Proliferation Assay (CellTiter-Glo® Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Cell Lines: Human cancer cell lines (e.g., MOLT-4 acute lymphoblastic leukemia cells).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a plate reader.

-

Determine the IC50 values for cell proliferation inhibition.

-

Western Blotting for Downstream Target Modulation

This technique is used to detect changes in the protein levels of downstream targets of CDK9, such as phosphorylated RNAP II, Mcl-1, and MYC.

-

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-RNAP II Ser2, anti-Mcl-1, anti-MYC).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Mandatory Visualizations

Caption: CDK9 signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for this compound SAR studies.

References

- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. d-nb.info [d-nb.info]

- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

NVP-2: A Potent and Selective CDK9 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation and a promising therapeutic target in oncology. Its dysregulation is implicated in the pathogenesis of various hematological malignancies and solid tumors, often driven by the overexpression of short-lived anti-apoptotic proteins and oncoproteins. NVP-2 is a highly potent and selective ATP-competitive inhibitor of CDK9, demonstrating significant anti-proliferative and pro-apoptotic activity across a range of cancer models. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, efficacy in different cancer models, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which also comprises a cyclin partner (primarily Cyclin T1). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the serine 2 residue (Ser2), as well as negative elongation factors such as Negative Elongation Factor (NELF) and DRB-sensitivity-inducing factor (DSIF). This phosphorylation cascade leads to the release of RNAP II from promoter-proximal pausing, allowing for the transcription of downstream gene targets. Many of these targets are key survival proteins for cancer cells, including the anti-apoptotic protein MCL-1 and the oncogene c-MYC.

By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II and other factors, leading to a global suppression of transcriptional elongation. This results in the rapid depletion of critical pro-survival proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of transcription.

This compound in Preclinical Cancer Models

This compound has demonstrated significant efficacy in a variety of preclinical cancer models, including hematological malignancies and solid tumors. Its potent and selective inhibition of CDK9 leads to robust anti-tumor responses both in vitro and in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in different cancer models.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | IC50 (nM) | Reference |

| MOLT4 | Acute Lymphoblastic Leukemia | Cell Proliferation | Cell Viability | 9 | [1] |

| Kasumi-1 | Acute Myeloid Leukemia | Cytotoxicity | Cell Viability | 10.02 (24h) | [2] |

| U937 | Acute Myeloid Leukemia | Cytotoxicity | Cell Viability | 12.15 (24h) | [2] |

| Various | Breast Cancer (ER+) | Cell Viability | Cell Viability | 250 (effective concentration) | [3] |

| BNFwt Melanoma | Melanoma | Cell Proliferation | Suppression | 500 (effective concentration) | [4] |

Table 2: In Vivo Efficacy of this compound in a Murine Hepatocellular Carcinoma (HCC) Model

| Treatment Group | Dosing Schedule | Median Survival (days) | Statistical Significance (vs. Vehicle) | Reference |

| Vehicle | Once per day, 5 days/week | 11 | - | [5] |

| This compound (2.5 mg/kg) | Once per day, 5 days/week | 19 | p < 0.01 | [5] |

| This compound (5 mg/kg) | Once per day, 5 days/week | 25 | p < 0.001 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability and Cytotoxicity Assays

1. CCK-8 Assay (for AML cell lines):

-

Cell Seeding: Seed acute myeloid leukemia (AML) cell lines (e.g., Kasumi-1, U937) in 96-well plates at a density of 3 x 10^4 cells per well.

-

Treatment: Treat cells with a gradient of this compound concentrations (e.g., 1.95 nM to 500 nM) for 24 hours. Include a vehicle control (DMSO, <0.1% volume).

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The optical density (OD) value is proportional to the number of viable cells.

2. CellTiter-Glo® Luminescent Cell Viability Assay (for leukemia and breast cancer cell lines):

-

Cell Seeding: Seed cells (e.g., MOLT4, MCF7) in 96-well opaque-walled plates at a density of 4,000-8,000 cells per well.

-

Treatment: Treat cells with the desired concentrations of this compound on day 1 and day 3 of the experiment.

-

Assay: On day 7, equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate reader.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

-

Cell Treatment: Treat AML cells (e.g., Kasumi-1, U937) with the desired concentration of this compound (e.g., 15 nM) for 16 hours.

-

Cell Harvesting: Collect cells, including any floating cells from the supernatant, and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add FITC-Annexin V and Propidium Iodide (PI) solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late-stage apoptosis or necrosis.

Western Blotting

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-RNAP II Ser2, MCL-1, c-MYC, GAPDH) overnight at 4°C. Antibody dilutions should be optimized, with a typical starting range of 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit, anti-mouse) at a dilution of 1:2000 to 1:10,000 for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Murine Hepatocellular Carcinoma (HCC) Model

-

Tumor Induction: Generate autochthonous HCC in wild-type mice through hydrodynamic tail vein injection of transposons expressing the MYC oncogene and a CRISPR plasmid targeting the Trp53 tumor suppressor gene.

-

Tumor Monitoring: Monitor tumor manifestation using ultrasound imaging.

-

Treatment: Once tumors are established, treat mice with this compound (e.g., 2.5 or 5 mg/kg) or vehicle control administered once per day, 5 days per week, via a suitable route (e.g., oral gavage or intraperitoneal injection).

-